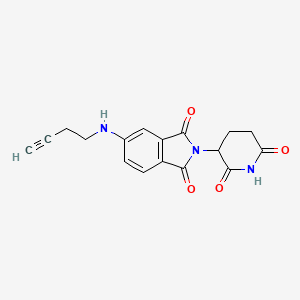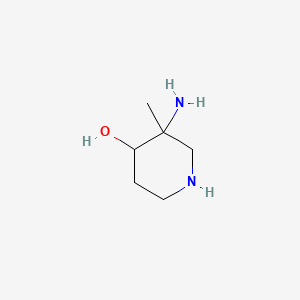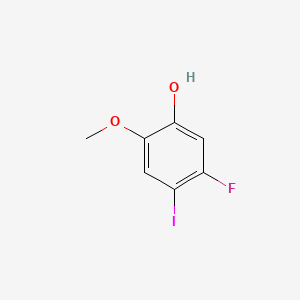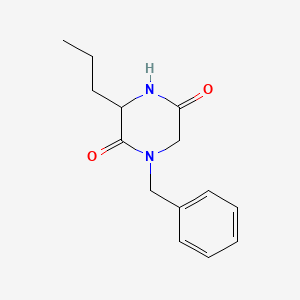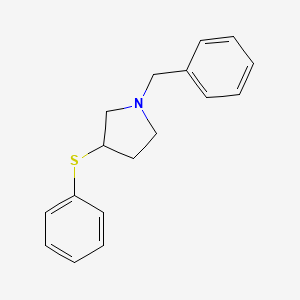
Tiquizium (bromide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tiquizium bromide is an organic bromide salt of tiquizium. It is primarily used as an antispasmodic drug for the treatment of convulsion and hypermobility in conditions such as gastritis, gastric ulcer, duodenal ulcer, enteritis, irritable bowel syndrome, gallbladder disease, biliary tract disease, and urolithiasis . The compound has a molecular formula of C19H24NS2.Br and a molecular weight of 410.4 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tiquizium bromide can be synthesized through various methods involving thiophene derivatives. One common method involves the condensation reaction of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production of tiquizium bromide typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and not publicly disclosed.
Analyse Des Réactions Chimiques
Types of Reactions
Tiquizium bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The thiophene rings in the compound can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives of tiquizium, while oxidation and reduction reactions can modify the thiophene rings.
Applications De Recherche Scientifique
Tiquizium bromide has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of thiophene derivatives and their reactivity.
Biology: Investigated for its effects on muscarinic receptors and its potential as an antimuscarinic agent.
Medicine: Used as an antispasmodic drug to treat gastrointestinal, biliary, and urinary disorders.
Industry: Employed in the synthesis of other pharmaceutical compounds and as a reference standard in analytical chemistry.
Mécanisme D'action
Tiquizium bromide exerts its effects primarily by acting as a muscarinic antagonist. It binds to muscarinic cholinergic receptors but does not activate them, thereby blocking the actions of endogenous acetylcholine or exogenous agonists . This action prevents spasms of smooth muscles in the gastrointestinal, biliary, and urinary systems . The compound has a high affinity for M1, M2, and M3 muscarinic receptor subtypes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Timepidium bromide
- Tiaprofenic acid
- Tinoridine
- Tenidap
- Zileuton
Uniqueness
Tiquizium bromide is unique due to its specific structure, which includes two thiophene rings and a quaternary ammonium group. This structure contributes to its high affinity for muscarinic receptors and its effectiveness as an antispasmodic agent . Compared to similar compounds, tiquizium bromide has a distinct mechanism of action and a broader range of therapeutic applications.
Propriétés
Formule moléculaire |
C19H24BrNS2 |
|---|---|
Poids moléculaire |
410.4 g/mol |
Nom IUPAC |
(5R)-7-(dithiophen-2-ylmethylidene)-5-methyl-1,2,3,4,6,8,9,9a-octahydroquinolizin-5-ium;bromide |
InChI |
InChI=1S/C19H24NS2.BrH/c1-20-11-3-2-6-16(20)10-9-15(14-20)19(17-7-4-12-21-17)18-8-5-13-22-18;/h4-5,7-8,12-13,16H,2-3,6,9-11,14H2,1H3;1H/q+1;/p-1/t16?,20-;/m1./s1 |
Clé InChI |
VKBNGRDAHSELMQ-ALAWQYECSA-M |
SMILES isomérique |
C[N@+]12CCCCC1CCC(=C(C3=CC=CS3)C4=CC=CS4)C2.[Br-] |
SMILES canonique |
C[N+]12CCCCC1CCC(=C(C3=CC=CS3)C4=CC=CS4)C2.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



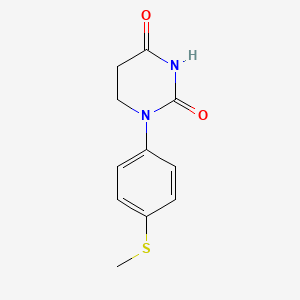

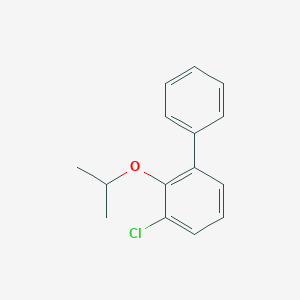
![5-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrazine-2-carboxamide](/img/structure/B14779044.png)
![tert-butyl (3aS)-3a-(aminomethyl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]pyrrole-5-carboxylate](/img/structure/B14779050.png)
![2-amino-N-[4-(dimethylamino)cyclohexyl]-N-ethyl-3-methylbutanamide](/img/structure/B14779054.png)
